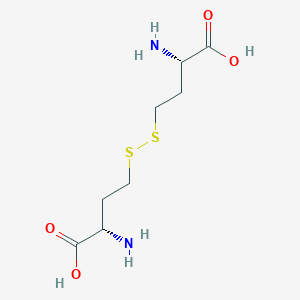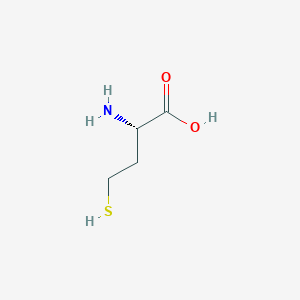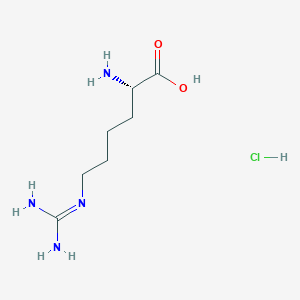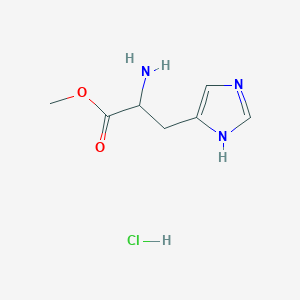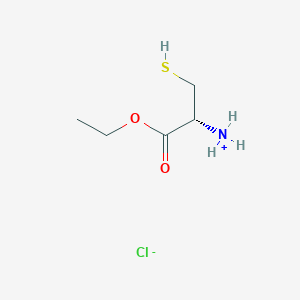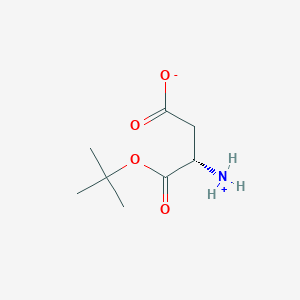
(S)-2-Amino-5-guanidinopentanamide dihydrochloride
Vue d'ensemble
Description
(S)-2-Amino-5-guanidinopentanamide dihydrochloride, also known as S-AGP, is an important synthetic compound used in many scientific research applications. It is a guanidinium-containing derivative of pentanamide, and is a zwitterionic compound with two amine and two carboxyl groups. S-AGP is a versatile compound with a wide range of biochemical and physiological effects, and is used in various laboratory experiments. It has been used in a variety of research studies, including those studying the effects of drugs and toxins on cell physiology, and has been used to study the effects of drugs on the central nervous system.
Applications De Recherche Scientifique
Peptide Synthesis
H-Arg-NH2.2HCl is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields of research, including drug discovery, disease modeling, and molecular biology.
Protein Research
This compound is used in protein research . It can be used to study protein structure and function, protein-protein interactions, and protein-related diseases. It can also be used as a reagent in various biochemical assays.
Ligand Binding Studies
L-Argininamide dihydrochloride is used as a model compound in physicochemical characteristic studies of ligand binding DNA aptamers and their potential development as fluorescent aptasensors .
Egg Lysozyme Refolding Studies
L-Argininamide dihydrochloride has been used as an additive to compare its effect over L-arg in egg lysozyme refolding studies . Lysozymes are enzymes that break down bacterial cell walls, and studying their folding and refolding can provide insights into protein folding mechanisms.
Enzymatic Kyotorphin Synthesis
This compound has also been used as a component of substrate stock solution for enzymatic kyotorphin synthesis . Kyotorphin is a neuroactive dipeptide involved in pain regulation.
Propriétés
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O.2ClH/c7-4(5(8)12)2-1-3-11-6(9)10;;/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11);2*1H/t4-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQLFYWIDCFLC-FHNDMYTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N)N)CN=C(N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555514 | |
| Record name | N~5~-(Diaminomethylidene)-L-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14975-30-5 | |
| Record name | N~5~-(Diaminomethylidene)-L-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-amino-5-guanidinopentanamide Bishydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is L-Argininamide dihydrochloride used to modify the surface of poly(sebacic acid) (pSA) microspheres?
A: The research article explores a method to functionalize pSA microspheres with targeting ligands for improved drug delivery. L-Argininamide dihydrochloride, possessing a primary amino group, can react with anhydride groups on the surface of pSA microspheres. [] This reaction forms a stable amide bond, effectively attaching the L-Argininamide to the microsphere surface. [] This modification allows for subsequent attachment of other ligands, like biotin, which can then bind to specific targets (e.g., avidin). [] The ability to attach targeting ligands is crucial for enhancing drug delivery to specific organs or cells, potentially increasing efficacy and reducing side effects.
Q2: What analytical techniques were used to confirm the successful attachment of L-Argininamide dihydrochloride to the pSA microspheres?
A: The researchers employed X-ray photoelectron spectroscopy (XPS) to analyze the surface density of argininamide on the modified microspheres. [] XPS detects the presence and quantity of elements on a material's surface, and the appearance of nitrogen signals after modification confirmed the successful attachment of L-Argininamide. [] Additionally, the bulk concentration of L-Argininamide within the microspheres was determined using 1H NMR spectroscopy after dissolving the microspheres in deuterated chloroform (CDCl3). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






